N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-10(16)14-15-11(17)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBXNFXNFENLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide typically involves the reaction of 1H-indole-2-carbohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction under specific conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide has been investigated for its antimicrobial properties. Studies have shown that derivatives of indole, including this compound, exhibit activity against a range of bacterial and fungal pathogens. For instance, a study synthesized several indole-based compounds, demonstrating that certain derivatives displayed considerable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has indicated that indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. A specific derivative of indole-2-carbohydrazide was found to induce G2/M phase arrest in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Biological Applications
Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The mechanism of action could involve binding to active sites or altering enzyme conformation, thereby affecting their activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with specific biological targets. These studies have provided insights into its potential effectiveness against various diseases by simulating interactions at the molecular level .
Synthetic Applications
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex chemical entities. Its reactive functional groups allow for further modifications, leading to the development of novel compounds with enhanced biological activity .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of new polymers or coatings that require specific chemical reactivity or stability under varying conditions .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The indole ring can interact with various biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., chloroacetyl) : Enhance electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .
- Bulky Substituents (e.g., triazole, pentadecyl) : Improve lipophilicity and bioavailability but may sterically hinder target binding .
- Schiff Base Derivatives (e.g., ) : Enable metal coordination, relevant for antioxidant and antimicrobial applications .
Yield Variations :
- Schiff base derivatives typically yield 65–80% .
- Click chemistry-based triazole derivatives achieve higher yields (75–90%) due to efficient cycloaddition .
Spectroscopic and Physicochemical Properties
Critical spectroscopic data for comparison:
Notable Trends:
Key Insights :
- Chloroacetyl Group : Critical for covalent binding to Nur77, a nuclear receptor involved in cancer cell apoptosis .
- Triazole Moieties : Enhance antiparasitic activity by targeting Toxoplasma calcium-dependent pathways .
- Metal Complexes : Cu(II) and Co(II) Schiff base complexes show superior antioxidant activity due to redox-active metal centers .
Biological Activity
N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features an indole ring system, which is known for its biological significance, particularly in pharmacology. The presence of a chloroacetyl group enhances its reactivity and may influence its interaction with biological targets.
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 (Colon Cancer) | 0.56 - 0.83 | Caspase activation, apoptosis induction |
| PC-3 (Prostate Cancer) | 0.011 - 0.001 | Inhibition of anti-apoptotic proteins Bcl2 and BclxL |
| NCI-H23 (Lung Cancer) | 0.011 - 0.001 | Induction of intrinsic apoptotic pathway |
The compound's effectiveness was measured using the IC50 value, which represents the concentration required to inhibit cell growth by 50%. Notably, compounds with specific substitutions on the indole ring exhibited enhanced potency, highlighting the importance of molecular modifications in optimizing therapeutic effects .
This compound primarily induces apoptosis in cancer cells through the following mechanisms:
- Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis. For instance, specific derivatives showed caspase activation rates significantly higher than control comp
Q & A
Q. What are the common synthetic routes for preparing N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide and its derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via condensation reactions between indole-2-carbohydrazide and chloroacetyl derivatives. Key steps include refluxing in polar aprotic solvents (e.g., DMF) under acidic or basic conditions. For example, derivatives with substituents like bromo, chloro, or methoxy groups on the indole ring are prepared by reacting substituted isatins with indole-2-carbohydrazide, achieving yields of 40–95% depending on steric and electronic effects . Optimization strategies include:
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are data interpreted?
Methodological Answer:
- 1H/13C NMR : Used to confirm hydrazone formation (δ 10–12 ppm for NH protons) and substituent positions (e.g., upfield shifts for electron-withdrawing groups like Cl or Br) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ions (e.g., m/z 320–450 for typical derivatives) and fragmentation patterns linked to chloroacetyl cleavage .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and N–H bending modes (1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic methods?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry, hydrogen bonding, and stereochemistry. For instance:
- SHELX programs refine crystallographic data to resolve discrepancies in bond lengths or angles (e.g., distinguishing Z/E isomerism in hydrazone derivatives) .
- ORTEP-III visualizes thermal ellipsoids and molecular packing, critical for validating NMR-based assignments of substituent positions .
- Case Study: A derivative with conflicting NMR signals for methoxy and chloro groups was resolved via SC-XRD, revealing unexpected hydrogen bonding between the chloroacetyl group and indole NH .
Q. What computational strategies predict the impact of substituents on hydrogen bonding and crystal packing in this compound derivatives?
Methodological Answer:
- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs common in indole-carbohydrazides) to predict supramolecular assemblies .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify preferential hydrogen-bond donors/acceptors. For example, chloroacetyl groups enhance halogen bonding, altering crystal symmetry .
- Molecular Dynamics (MD) : Simulates solvent effects on crystallization, guiding solvent selection (e.g., ethanol vs. acetonitrile) for desired polymorphs .
Q. How do electronic and steric effects of substituents influence bioactivity in this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (Cl, Br) : Enhance antiplatelet activity by stabilizing ligand-receptor interactions via dipole-dipole forces (e.g., IC₅₀ values < 10 µM for 5-chloro derivatives) .
- Methoxy groups : Increase antioxidant capacity by donating electrons to scavenge free radicals (e.g., 95% radical inhibition in DPPH assays for 5-methoxy derivatives) .
- Steric hindrance : Bulky substituents (e.g., benzyl) reduce bioavailability but improve selectivity for target enzymes like cyclooxygenase-2 .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in melting points or spectroscopic data across synthetic batches?
Methodological Answer:
- Purity Assessment : Use HPLC to detect impurities (>98% purity required for reproducible melting points >300°C) .
- Polymorphism Screening : SC-XRD or PXRD identifies crystalline forms; for example, a derivative with a reported mp range of 258–260°C was found to exist in two polymorphs with distinct packing motifs .
- Solvent Effects : Recrystallize from different solvents (e.g., ethanol vs. DMSO) to isolate thermodynamically stable forms .
Q. What advanced techniques validate mechanistic hypotheses in the synthesis of this compound derivatives?
Methodological Answer:
- Isotopic Labeling : Track reaction pathways using ¹³C-labeled reagents to confirm condensation vs. cyclization steps .
- In Situ IR Spectroscopy : Monitors intermediate formation (e.g., hydrazone vs. azo tautomers) during reflux .
- Kinetic Studies : Determine rate constants for substituent-dependent reactions to model electronic effects (e.g., Hammett plots for halogenated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
